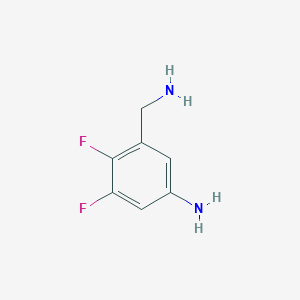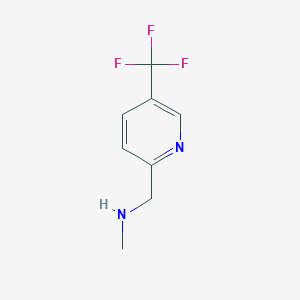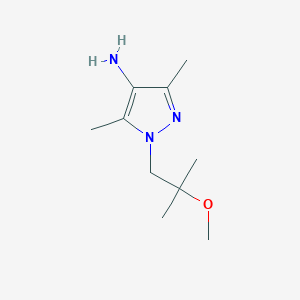
3-(Oxolan-3-ylmethoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxolan-3-ylmethoxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-3-ylmethoxy)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the use of microwave irradiation for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for azetidines often involve the use of efficient catalytic systems and scalable reaction conditions. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been shown to rapidly provide bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-3-ylmethoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines. Substitution reactions can lead to a wide range of functionalized azetidines with different substituents.
Scientific Research Applications
3-(Oxolan-3-ylmethoxy)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Oxolan-3-ylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. For example, azetidine derivatives have been shown to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis by arresting late-stage mycolic acid biosynthesis . The compound’s effects are mediated through its binding to key enzymes and proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with different structural properties and applications.
Piperidines: Six-membered nitrogen-containing heterocycles commonly used in medicinal chemistry.
Uniqueness
3-(Oxolan-3-ylmethoxy)azetidine is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other nitrogen-containing heterocycles.
Properties
CAS No. |
928064-76-0 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(oxolan-3-ylmethoxy)azetidine |
InChI |
InChI=1S/C8H15NO2/c1-2-10-5-7(1)6-11-8-3-9-4-8/h7-9H,1-6H2 |
InChI Key |
MXSHDIHAPJDSPI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[Oxybis(4,1-phenylene)]bis(2,3,5-triphenyl-2,4-cyclopentadienone)](/img/structure/B13079484.png)

![1-[(1-Methylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13079495.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13079502.png)









